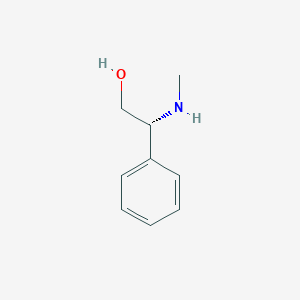

(R)-2-(Methylamino)-2-phenylethanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(methylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIMZYAYESNNIP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452458 | |

| Record name | (R)-2-(Methylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84773-28-4 | |

| Record name | (R)-2-(Methylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Phenylethanolamine Motifs in Bioactive Molecules

The phenylethanolamine scaffold is a fundamental structural motif present in a wide array of biologically active compounds. researchgate.netwikipedia.org This structural unit is a cornerstone in many natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities.

Phenylethanolamines are structurally related to trace amines like phenethylamine (B48288) and the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497). wikipedia.org The presence of a hydroxyl group on the benzylic carbon creates a chiral center, leading to the existence of two distinct enantiomers, (R) and (S). wikipedia.org This chirality is a critical factor in their biological function.

The biological importance of this motif is underscored by its presence in numerous endogenous compounds and pharmaceutical agents. For instance, phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for the synthesis of epinephrine, utilizes phenylethanolamine derivatives as substrates. nih.govnih.gov The specific stereochemistry of these molecules, particularly the (1R) configuration, is preferred by the enzyme, highlighting the stereo-specific nature of biological interactions. nih.gov

The versatility of the phenylethanolamine structure has made it a "medicinally privileged" scaffold, meaning it is a structural framework that is repeatedly found in successful drugs. researchgate.net This has spurred the development of numerous synthetic methods to access this key structural motif in a diverse and efficient manner. researchgate.net

The Critical Role of Enantiomerically Pure Chiral Intermediates

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient and atom-economical route to enantiopure compounds. Various catalytic systems have been developed for the synthesis of this compound and related chiral amino alcohols.

Enantioselective Reduction of Precursors

A primary strategy for obtaining this compound is the enantioselective reduction of the corresponding α-amino ketone precursor, 2-(methylamino)-1-phenylethanone. This transformation can be achieved using a variety of catalytic systems, including those based on iridium, ruthenium, and biocatalysts.

Chiral spiro iridium catalysts have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of α-amino ketones. researchgate.netresearchgate.net These catalysts, featuring a rigid spiro backbone and tailored ligand substituents, create a well-defined chiral environment around the iridium center. This precise steric and electronic control allows for excellent discrimination between the two faces of the ketone substrate, leading to high enantiomeric excesses (ee) of the desired amino alcohol product. researchgate.net For instance, iridium catalysts with spiro-type ligands have been successfully employed in the hydrogenation of a range of α-amino ketones, achieving up to 99.9% ee. researchgate.net

Table 1: Asymmetric Hydrogenation of N-benzyl-N-methyl-2-aminoacetophenone hydrochloride using Chiral Spiro Iridium Catalysts

| Catalyst | Solvent | Yield (%) | ee (%) |

| Ir-(R)-1c | Methanol | 99 | 98 |

| Ir-(R)-1c | Isopropanol | 98 | 97 |

| Ir-(R)-1c | Ethanol (B145695) | 99 | 98 |

Data sourced from a study on the iridium-catalyzed asymmetric hydrogenation of α-amino ketones. researchgate.net The reaction was performed with 0.02 mol% of the catalyst and 1.2 equivalents of potassium hydroxide (B78521) under 10 atm of hydrogen at 30°C. researchgate.net

Ruthenium-based catalysts are also highly effective for the asymmetric transfer hydrogenation (ATH) of α-amino ketones. nih.govacs.org This method often utilizes a mixture of formic acid and triethylamine (B128534) as the hydrogen source. acs.org The dynamic kinetic resolution (DKR) of α-amino ketones through ATH has proven to be a powerful strategy. nih.govacs.org In this process, the racemic ketone is continuously interconverted while one enantiomer is selectively reduced, theoretically allowing for a 100% yield of the desired chiral alcohol. High diastereoselectivity and enantioselectivity (over 99% ee in several cases) have been achieved for a variety of substrates. nih.gov The choice of the N-protecting group on the α-amino ketone can be crucial and needs to be matched with the specific ruthenium catalyst to achieve optimal results. nih.gov

Biocatalysis presents an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. nih.govmdpi.com Enzymes, such as alcohol dehydrogenases (ADHs), can reduce ketones to their corresponding alcohols with exceptional enantioselectivity. researchgate.net For the production of (R)-2-phenylethanol derivatives, whole-cell biocatalysts or isolated enzymes are employed. For example, Saccharomyces cerevisiae has been used for the highly enantioselective reduction of 2-hydroxy-1-phenylethanone to (R)-phenyl-1,2-ethanediol with greater than 99.9% ee. nih.gov The use of microorganisms in the Ehrlich pathway allows for the biotransformation of L-phenylalanine to 2-phenylethanol (B73330). nih.govnih.govresearchgate.net Diketoreductases (DKR) are another class of enzymes that catalyze the stereoselective reduction of ketones and have been engineered to produce specific enantiomers of chiral alcohols. researchgate.net

One-pot chemoenzymatic deracemization processes have also been developed, combining a chemical oxidation step with an enzymatic reduction to convert a racemic alcohol into a single enantiomer with high yield and enantioselectivity. nih.gov

Palladium(II)-Catalyzed C-H Functionalization of Related Scaffolds

While not a direct synthesis of the target molecule, palladium(II)-catalyzed C-H functionalization represents a powerful tool for modifying related phenylethanolamine scaffolds. rsc.orgnih.govresearchgate.net This methodology allows for the direct introduction of functional groups, such as aryl or alkenyl moieties, at the ortho-position of the phenyl ring. rsc.orgresearchgate.net These reactions are often directed by a removable group attached to the amine. rsc.org This approach offers a pathway to synthesize a diverse range of derivatives of this compound, which can be valuable for structure-activity relationship studies in medicinal chemistry.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical yet reliable method for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of α-substituted carbonyl compounds, pseudoephedrine and pseudoephenamine have been employed as effective chiral auxiliaries. wikipedia.orgnih.govharvard.edu The starting material, such as a carboxylic acid, is first converted to an amide with the chiral auxiliary. Deprotonation followed by alkylation proceeds with high diastereoselectivity, controlled by the stereochemistry of the auxiliary. wikipedia.orgnih.gov The alkylated product can then be cleaved to yield the desired enantiomerically enriched product. While this method is effective, it is often less atom-economical than catalytic approaches due to the stoichiometric use of the chiral auxiliary.

Application of Related Chiral Phenylethanolamine Derivatives as Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. wikipedia.org These auxiliaries introduce a chiral environment that influences the stereochemical outcome of subsequent reactions, after which they can typically be removed and recovered for reuse. wikipedia.org Derivatives of phenylethanolamine are particularly effective in this role.

For instance, (S)-1-phenylethylamine can serve as a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org Similarly, a chiral auxiliary derived from (S)-(-)-1-phenylethylamine has been developed for the asymmetric synthesis of (R)-2-propyloctanoic acid, demonstrating moderate diastereoselectivity and good crystalline properties. researchgate.net Pseudoephedrine, another phenylethanolamine derivative, can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. The subsequent deprotonation and reaction of this amide with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, dictated by the stereocenters of the pseudoephedrine backbone. wikipedia.org The addition product is formed syn to the methyl group and anti to the hydroxyl group. wikipedia.org

The utility of chiral auxiliaries derived from phenylethylamine extends to the synthesis of β-amino acids. By using either (R)- or (S)-α-phenylethylamine as a chiral auxiliary, a straightforward and cost-effective method for the asymmetric synthesis of biologically important α-substituted-β-amino acids has been developed. nih.gov

| Chiral Auxiliary Derivative | Application | Reference |

| (S)-1-Phenylethylamine | Synthesis of enantiopure azetidine-2,4-dicarboxylic acid | rsc.org |

| {[(1S)-1-phenylethyl]amino}phenol | Asymmetric synthesis of (R)-2-propyloctanoic acid | researchgate.net |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | wikipedia.org |

| (R)- or (S)-α-Phenylethylamine | Asymmetric synthesis of α-substituted-β-amino acids | nih.gov |

Diastereoselective Control in Complex Organic Transformations

The primary function of a chiral auxiliary is to exert diastereoselective control over a chemical reaction, favoring the formation of one diastereomer over others. This control is crucial in complex organic transformations where multiple new stereocenters may be formed. Phenylethanolamine derivatives have proven to be adept at providing this level of stereochemical guidance.

The alkylation of amides derived from pseudoephedrine is a classic example of diastereoselective control. wikipedia.org The chiral environment created by the pseudoephedrine auxiliary directs the approach of the electrophile, resulting in a high degree of stereoselectivity. wikipedia.org This strategy is a powerful tool for the synthesis of chiral carboxylic acids and their derivatives.

Furthermore, the use of chiral auxiliaries is instrumental in the synthesis of complex natural products and pharmacologically active compounds. For example, the asymmetric synthesis of the anti-Alzheimer's agent (R)-arundic acid has been accomplished through a diastereoselective photodeconjugation reaction using a readily available chiral auxiliary. researchgate.net Another approach towards both enantiomers of arundic acid employed a diastereoselective orthoester Johnson-Claisen rearrangement. researchgate.net

The development of new synthetic methods often focuses on achieving high diastereoselectivity. For instance, a transition-metal-free, Lewis acid-catalyzed methodology has been developed for the synthesis of highly functionalized isoxazolidine-derived diazo compounds with high diastereoselectivity. nih.gov This highlights the ongoing research into achieving precise stereochemical control in complex reactions.

| Transformation | Chiral Auxiliary/Method | Outcome | Reference |

| Alkylation of Amides | Pseudoephedrine | High diastereoselectivity | wikipedia.org |

| Photodeconjugation | Diacetone-d-glucose | Synthesis of (R)-arundic acid (88% ee) | researchgate.net |

| Orthoester Johnson-Claisen Rearrangement | Not specified | Synthesis of both enantiomers of arundic acid | researchgate.net |

| Reaction of Vinyldiazo Esters with Nitrones | B(C6F5)3 (Lewis Acid) | Highly diastereoselective synthesis of isoxazolidine-derived diazo compounds | nih.gov |

Cascade Reactions and Multicomponent Assembly Strategies in Synthesis

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that align with the principles of green chemistry by minimizing waste and operational steps. These approaches are valuable for the synthesis of complex molecules like this compound and its derivatives.

Cascade reactions enable the formation of multiple chemical bonds in a single synthetic operation. For example, a biocatalytic redox cascade reaction has been designed for the synthesis of chiral α-phenylethanol and α-methylbenzylamine from racemic α-methylbenzylamine with excellent stereoselectivity (ee > 99.7%). nih.gov This process utilizes a combination of enzymes, including ω-transaminase and aldo-keto reductase, to achieve the desired transformation in a one-pot setup. nih.gov Another cascade approach allows for the efficient conversion of L-phenylalanine into 2-phenylethanol and phenylacetic acid using recombinant Escherichia coli. nih.gov

Multicomponent assembly processes involve the reaction of three or more starting materials in a single step to form a product that incorporates substantial portions of all the reactants. nih.gov This strategy allows for the rapid generation of molecular diversity and complexity from simple precursors. nih.govnih.gov For instance, a powerful Mannich-type multicomponent assembly process has been developed to generate key intermediates for the synthesis of complex alkaloids. nih.gov While not directly applied to this compound in the provided context, these methodologies offer a promising avenue for the efficient construction of such chiral amino alcohol scaffolds. The Ugi four-component reaction is another prominent MCR that has been used in the synthesis of novel pseudo-peptides, demonstrating the power of this approach in creating complex molecular architectures. researchgate.net

| Strategy | Reactants | Product | Key Features | Reference |

| Biocatalytic Redox Cascade | Racemic α-methylbenzylamine | (R)-α-phenylethanol, (S)-α-phenylethanol, (R)-α-methylbenzylamine | Excellent stereoselectivity (>99.7% ee), one-pot synthesis | nih.gov |

| Enzymatic Cascade | L-Phenylalanine | 2-Phenylethanol, Phenylacetic acid | High conversion rates (>97%), one-pot biotransformation | nih.gov |

| Mannich-type Multicomponent Assembly | Not specified | Complex nitrogen heterocycles | Efficient construction of complex scaffolds | nih.gov |

| Ugi Four-Component Reaction | Asinger imines, carboxylic acids, isocyanides | Pseudo-peptides | High efficiency and diversity-oriented synthesis | researchgate.net |

Spectroscopic and Computational Investigations of R 2 Methylamino 2 Phenylethanol

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of (R)-2-(Methylamino)-2-phenylethanol is not static. Due to the flexible nature of its side chain, the molecule can adopt various spatial arrangements, known as conformers. Understanding these conformational preferences is crucial as they can influence the molecule's physical and chemical properties.

Experimental Spectroscopic Probes of Conformational Preferences

Advanced spectroscopic techniques have been instrumental in elucidating the conformational preferences of this compound in the gas phase. Under the isolated conditions of a supersonic jet expansion, techniques such as laser-induced fluorescence (LIF), mass-selected resonant 2-photon ionization (R2PI), and infrared ion-dip spectroscopy have been employed. researchgate.net These methods, combined with ab initio calculations, have enabled the full structural assignment of multiple conformers. researchgate.net For instance, a study on the related compound 2-methylamino-1-phenylethanol (MAPE) successfully identified and characterized three distinct conformers. researchgate.net

Theoretical Studies of Conformational Landscapes and Energy Minima

Theoretical calculations play a vital role in complementing experimental findings by mapping the potential energy surface (PES) of the molecule. researchgate.net By performing potential energy surface scans using methods like the semi-empirical PM6, researchers can identify the different conformers and their corresponding minimum energies. researchgate.net These computational studies help in understanding the relative stability of various conformers. For molecules with flexible side chains like this compound, the potential energy surface is often described by the torsional dihedrals of the side chain. uva.es Such analyses have revealed that for similar molecules, gauche (folded) conformations are often energetically favored over anti (extended) conformations, sometimes due to weak intramolecular interactions like N-H···π bonds. rsc.org

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic methods are utilized to obtain a detailed picture of the molecular structure and vibrational properties of this compound.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Table 1: Selected FT-IR and FT-Raman Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400-3200 | O-H and N-H stretching |

| ~3100-3000 | C-H stretching (aromatic) |

| ~3000-2800 | C-H stretching (aliphatic) |

| ~1600 | C=C stretching (aromatic ring) |

| ~1450 | C-H bending |

| ~1100-1000 | C-O and C-N stretching |

Note: The exact wavenumbers can vary slightly depending on the specific experimental conditions and the phase of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra have been recorded, typically in deuterated chloroform (B151607) (CDCl₃). researchgate.net The chemical shifts (δ) in the NMR spectra provide valuable information about the electronic environment of the hydrogen and carbon atoms.

Table 2: Typical ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) |

| Phenyl-H | ~7.2-7.4 |

| CH-OH | ~4.5-4.8 |

| CH₂-N | ~2.7-3.0 |

| N-CH₃ | ~2.3-2.5 |

| OH, NH | Variable, depends on concentration and solvent |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental parameters.

Table 3: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | ~140-142 |

| Phenyl C-H | ~125-129 |

| C-OH | ~70-75 |

| C-N | ~60-65 |

| N-CH₃ | ~35-40 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound has been recorded in both the solid phase and in ethanol (B145695) solution, typically in the 200–400 nm range. researchgate.net The spectrum is characterized by absorption bands corresponding to the π→π* transitions of the phenyl group.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful computational tools used to investigate the properties and behavior of molecules at the atomic and electronic levels. These methods are instrumental in complementing experimental data and providing insights that are difficult or impossible to obtain through laboratory work alone. For a chiral molecule like this compound, these techniques can elucidate its three-dimensional structure, electronic properties, vibrational modes, and potential interactions with biological targets.

Density Functional Theory (DFT) Applications for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting various molecular properties with a good balance between accuracy and computational cost.

In the study of this compound, DFT calculations would typically be employed to determine the molecule's most stable three-dimensional conformation. This is achieved by optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G**, to solve the electronic structure of the molecule. Current time information in Wayne County, US.wikipedia.org

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of the chemical bonds. brainkart.comnih.gov The theoretical spectra can be compared with experimentally obtained spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. mdpi.com

The electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| O-H Stretch | Data not available | Stretching of the hydroxyl group |

| N-H Stretch | Data not available | Stretching of the amine group |

| C-H Stretch (Aromatic) | Data not available | Stretching of C-H bonds in the phenyl ring |

| C-H Stretch (Aliphatic) | Data not available | Stretching of C-H bonds in the ethylamino chain |

| C=C Stretch (Aromatic) | Data not available | In-plane stretching of the phenyl ring |

| C-N Stretch | Data not available | Stretching of the carbon-nitrogen bond |

| C-O Stretch | Data not available | Stretching of the carbon-oxygen bond |

| CH₂ Bend | Data not available | Bending of the methylene (B1212753) group |

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available in the searched literature.

Molecular Docking Studies for Predictive Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a key tool in drug discovery for predicting how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. nih.govnih.govnih.gov

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com The results of molecular docking can provide valuable insights into the binding mode of a ligand and can help to predict its biological activity. mdpi.com

For this compound, a sympathomimetic amine, potential biological targets for docking studies could include adrenergic receptors. nih.gov The docking simulations would aim to identify the key amino acid residues in the receptor's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. d-nb.info By understanding these interactions, it is possible to rationalize the molecule's activity and to design new molecules with improved potency and selectivity. derangedphysiology.com

Table 2: Hypothetical Molecular Docking Results for this compound with an Adrenergic Receptor

| Parameter | Value |

| Target Protein | e.g., Beta-2 Adrenergic Receptor |

| Docking Score (kcal/mol) | Data not available |

| Interacting Residues | Data not available |

| Types of Interactions | e.g., Hydrogen bonds, Hydrophobic interactions |

This table is for illustrative purposes only, as specific molecular docking data for this compound is not available in the searched literature.

Design, Synthesis, and Evaluation of R 2 Methylamino 2 Phenylethanol Derivatives and Analogues

Rational Design and Structure-Activity Relationship (SAR) Studies on Novel Derivatives

The rational design of novel derivatives of (R)-2-(methylamino)-2-phenylethanol is fundamentally guided by Structure-Activity Relationship (SAR) studies. SAR analysis is the process of correlating the chemical structure of a molecule with its biological activity, which allows medicinal chemists to predict the effects of structural modifications. wikipedia.org This enables the targeted synthesis of new compounds with enhanced potency or modified effects. wikipedia.org

For the phenylethanolamine scaffold, SAR studies have revealed several key structural features that influence biological activity. The phenylethanolamine structure consists of a phenyl group, an ethanolamine (B43304) backbone, and various substituents. The nature and position of these substituents are critical for receptor binding and functional activity. biomolther.org

Key findings from SAR studies on phenylethanolamine analogues include:

Aromatic Ring Substituents : The addition of alkyl or halogen groups to the phenyl ring, particularly at the para position, can positively influence binding affinity to certain receptors, such as the 5-HT2A receptor. biomolther.org Conversely, the introduction of electron-withdrawing groups on the aromatic ring has been shown to enhance the inhibitory potency of some phenylethanolamine derivatives against enzymes like phenylethanolamine N-methyltransferase (PNMT). nih.gov

Ethanolamine Side Chain : The hydroxyl group on the benzylic carbon creates a chiral center, leading to (R) and (S) enantiomers, which often exhibit different biological activities and potencies. wikipedia.org Modifications to the amine group, such as N-alkylation, also significantly impact activity. biomolther.org

Conformational Restriction : Introducing conformational constraints, for instance by incorporating the aminomethyl group into a cycloalkane ring, can lead to compounds with selective functionality at specific receptors. biomolther.org

These insights allow for the rational design of new derivatives. By systematically altering substituents and evaluating the resulting changes in biological activity, researchers can build predictive models, often referred to as quantitative structure-activity relationships (QSAR), to guide the development of new therapeutic agents. wikipedia.org

| Structural Modification | General Effect on Activity | Example Receptor/Enzyme Target |

|---|---|---|

| Para-substitution on Phenyl Ring (Alkyl, Halogen) | Increased binding affinity. biomolther.org | 5-HT2A Receptor |

| Electron-withdrawing groups on Phenyl Ring | Enhanced inhibitory potency. nih.gov | Phenylethanolamine N-methyltransferase (PNMT) |

| N-alkylation of the Amine | Variable influence on binding affinity. biomolther.org | 5-HT2A Receptor |

| Conformational Restriction of Side-Chain | Can confer functional selectivity. biomolther.org | 5-HT2A Receptor |

Synthetic Strategies for Tailored Phenylethanolamine Analogues

The synthesis of this compound and its analogues can be achieved through various chemical routes. The selection of a synthetic strategy often depends on the desired substituents, stereochemistry, and the need for scalability.

A common and efficient method for producing phenylethanolamine derivatives involves a three-step process:

Friedel-Crafts Acylation : This step involves the reaction of a substituted or unsubstituted benzene (B151609) with bromoacetyl chloride in the presence of a Lewis acid catalyst. This reaction forms an ω-bromo-acetophenone intermediate. google.com

Nucleophilic Substitution : The resulting acetophenone (B1666503) intermediate undergoes a nucleophilic substitution reaction. The bromine atom is displaced by an appropriate amine to introduce the desired amino group.

Reduction : The final step is the reduction of the ketone group to a hydroxyl group, yielding the phenylethanolamine product. google.com This reduction can be performed using various reducing agents, such as lithium aluminum hydride (LiAlH₄), which can reduce a benzoyl cyanide to yield phenylethanolamine. wikipedia.org

This three-step synthesis is considered efficient and versatile, allowing for the preparation of a wide variety of phenylethanolamine compounds. google.com For instance, the synthesis of deuterium-labeled phenylethanolamine analogues, which are valuable tools in metabolic studies, can be accomplished using this general route. google.com The chemical purity of the final product from such a synthesis can exceed 99%. google.com

Alternative synthetic approaches have also been described. An early synthesis of phenylethanolamine was achieved by the reduction of 2-nitro-1-phenyl-ethanol. wikipedia.org The synthesis of specific enantiomers, such as (S)-(+)-phenylethanolamine, has been described starting from a chiral precursor like (+)-mandelic acid via a mandelamide intermediate. wikipedia.org The ability to control the stereochemistry at the benzylic carbon is critical, as different enantiomers can have distinct pharmacological profiles.

| Synthetic Strategy | Key Steps | Advantages | Reference |

|---|---|---|---|

| General Three-Step Route | 1. Friedel-Crafts Acylation 2. Nucleophilic Substitution 3. Ketone Reduction | High efficiency, versatility for various analogues, high purity. | google.com |

| From Nitro-alcohol | Reduction of 2-nitro-1-phenyl-ethanol. | An early, established method. | wikipedia.org |

| From Chiral Precursor | Starting with (+)-mandelic acid to control stereochemistry. | Produces specific enantiomers. | wikipedia.org |

| From Benzoyl Cyanide | Reduction using LiAlH₄. | Provides good yield. | wikipedia.org |

Impurity Profiling and Synthesis of High-Purity Reference Materials for Analytical Validation in Pharmaceutical Research

Impurity profiling is a critical component of pharmaceutical development, ensuring the quality, safety, and efficacy of an active pharmaceutical ingredient (API). researchgate.netnih.gov It involves the detection, identification, and quantification of various impurities that may be present in the final drug substance. researchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines regarding the control and limitation of impurities. researchgate.netnih.gov

Sources of impurities in a substance like this compound can be diverse and include:

Process-Related Impurities : These can be unreacted starting materials, intermediates, or by-products from the synthetic route. nih.goveurofins.com

Degradation Products : Impurities can form during storage or formulation due to exposure to heat, light, or other environmental factors. researchgate.netnih.gov

Residual Solvents : Organic or inorganic liquids used during synthesis may remain in the final product. researchgate.net The ICH classifies these solvents based on their toxicity risk. researchgate.net

The analytical validation of methods used to quantify these impurities is essential. scirp.orgamazonaws.com This process demonstrates that an analytical procedure is suitable for its intended purpose. scirp.org Key aspects of validation for an impurity method include specificity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). amazonaws.com Techniques such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC/MS), are powerful tools for separating, identifying, and quantifying impurities, even at trace levels. nih.govchemass.si

To perform this validation accurately, high-purity reference materials of known impurities are indispensable. usp.org These reference standards, often called Pharmaceutical Analytical Impurities (PAIs), are used to:

Confirm Specificity : Ensure the analytical method can distinguish between the API and its impurities. amazonaws.com

Determine Accuracy : Assess how close the measured value is to the true value. amazonaws.com

Establish Linearity and Range : Verify that the method provides results that are directly proportional to the concentration of the impurity over a specific range. amazonaws.com

Identify Unknowns : Help in the structural elucidation of unknown impurity peaks that may appear during stability studies or in different batches. usp.org

The synthesis of these high-purity reference materials is a specialized task, often requiring different synthetic or purification strategies than the bulk API manufacturing process to achieve the required level of purity for use as an analytical standard. eurofins.com

Pharmacological and Biological Investigations of R 2 Methylamino 2 Phenylethanol and Its Derivatives

Agonistic Activity at Adrenergic Receptors

The phenylethanolamine structure is a cornerstone for many compounds targeting the adrenergic system, which plays a critical role in regulating physiological functions such as heart rate, blood pressure, and bronchodilation. nih.gov Derivatives of this scaffold have been explored for their ability to selectively activate different adrenergic receptor subtypes.

Beta-3 Adrenergic Receptor Agonism as a Therapeutic Target

The beta-3 (β3) adrenergic receptor has emerged as a significant therapeutic target for several conditions. semanticscholar.org Unlike the more extensively studied β1 and β2 receptors, β3-receptors are found predominantly in adipose tissue and the urinary bladder. semanticscholar.orgresearchgate.net Agonists of the β3-adrenergic receptor possess the basic structure of 2-amino-1-phenylethan-1-ol, with structural variations influencing their selectivity. researchgate.net

The activation of β3-adrenergic receptors in adipose tissue can stimulate lipolysis and thermogenesis, making β3-agonists potential treatments for obesity and type 2 diabetes. researchgate.netnih.gov Research into new potential β3-adrenergic agonists with a beta-phenylethylamine structure has shown promising results in animal models of alloxan-induced diabetes. These compounds have been observed to significantly decrease total cholesterol, LDL cholesterol, and triglycerides, while increasing levels of anti-atherogenic HDL cholesterol. nih.gov

Furthermore, β3-adrenergic receptor agonists have been successfully developed for the treatment of overactive bladder (OAB). researchgate.net By stimulating β3-receptors in the detrusor muscle of the bladder, these agonists promote muscle relaxation, thereby increasing bladder capacity. researchgate.netnih.gov Mirabegron is a notable example of a selective β3-agonist approved for OAB treatment. semanticscholar.orgresearchgate.net The therapeutic potential of β3-agonism continues to be explored for other conditions, including cardiovascular diseases and the vascular complications of diabetes. semanticscholar.org

Antimicrobial and Bacteriostatic Activities

Derivatives of 2-phenylethanol (B73330) have demonstrated notable antimicrobial and bacteriostatic properties. mdpi.comnih.gov These compounds are effective against a range of microorganisms and are sometimes used as preservatives in pharmaceutical and cosmetic products. mdpi.comnih.gov

Mechanisms of Membrane Interaction and Disruption

The primary mechanism behind the antimicrobial action of 2-phenylethanol and its derivatives is the disruption of the bacterial cell membrane. mdpi.com These molecules, possessing both hydrophobic and hydrophilic characteristics, can insert themselves into the lipid bilayer of the cell membrane. mdpi.com This insertion disrupts the hydrophobic interactions between lipid molecules, leading to an increase in membrane fluidity and a decrease in membrane order. mdpi.com

The effectiveness of these compounds as bacteriostatic agents correlates with their ability to partition into and alter the structure of biomembranes. mdpi.com Studies have shown that the hydrophobicity of 2-phenylethanol derivatives positively correlates with their bacteriostatic activity. For instance, masking a negative charge in a derivative like phenylacetic acid to create methyl phenylacetate (B1230308) enhances its ability to partition into the membrane, resulting in a lower minimum inhibitory concentration (MIC50) against E. coli. mdpi.com While the primary target is the cell membrane, some evidence also suggests that 2-phenylethanol may interfere with DNA, RNA, and protein synthesis within the bacterial cell. mdpi.com

Anticancer and Antiproliferative Potentials in Cellular Models

The search for novel anticancer agents has led to the investigation of a wide array of chemical structures, including those related to the phenylethanolamine scaffold. The antiproliferative activity of such compounds is often evaluated against various cancer cell lines.

Research into quinoxaline (B1680401) derivatives, which can be structurally related to phenylethanolamines through bioisosteric replacement, has shown some promise. Certain quinoxaline derivatives featuring an oxirane ring have exhibited antiproliferative effects against neuroblastoma cell lines, such as SK-N-SH and IMR-32. wikipedia.org The stereochemistry of these compounds appears to play a crucial role in their activity, with trans isomers often demonstrating greater potency than their cis counterparts. wikipedia.org For example, specific nitrofuran-substituted quinoxaline derivatives have demonstrated significant antiproliferative activity, with IC50 values in the low micromolar range. wikipedia.org

Furthermore, various natural and synthetic compounds containing heterocyclic systems have been a focus of anticancer research. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and tested against breast cancer cell lines like MCF-7 and MDA-MB-231, showing promising antiproliferative effects. nih.gov While direct studies on the anticancer potential of (R)-2-(Methylamino)-2-phenylethanol are limited, the activity of structurally related compounds suggests that the phenylethanolamine scaffold could be a valuable template for the design of new antiproliferative agents.

Research as Neurotransmitter Analogues and their Biological Implications

Phenylethanolamine and its derivatives, including this compound, are structurally analogous to endogenous catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine (B1671497). nih.govrsc.org This structural similarity has made them important subjects of research in neuroscience and pharmacology. nih.gov

These compounds can interact with the enzymes and receptors of the catecholamine pathway. A key enzyme in this pathway is Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the final step in epinephrine synthesis by methylating norepinephrine. nih.gov Research has shown that phenylethanolamine is a substrate for PNMT. rsc.org The development of inhibitors for PNMT has been a significant area of research, as epinephrine is implicated in the regulation of blood pressure and has been linked to conditions like Alzheimer's disease and post-traumatic stress disorder. nih.gov

Inhibitors of PNMT, including non-aromatic analogs of phenylethanolamines, have been shown to lower blood pressure in hypertensive animal models. This effect is believed to be mediated by a reduction in epinephrine levels in the hypothalamus, supporting the hypothesis that central nervous system epinephrine plays a role in blood pressure regulation. The study of these neurotransmitter analogues provides valuable insights into the functioning of the nervous system and offers potential pathways for the development of new therapeutic agents for neurological and cardiovascular disorders.

Exploration of Other Reported Biological Activities (e.g., antimalarial, antiulcer)

The therapeutic potential of this compound and its derivatives extends beyond the previously discussed areas, with preliminary research suggesting activity against other diseases.

The phenylethanolamine scaffold has been identified as a promising starting point for the development of new antimalarial drugs. A case study of 2-Amino-1-phenylethanol (APE) derivatives from the Tres Cantos Antimalarial Set revealed compounds with antiplasmodial activity in the sub-micromolar range and demonstrated in vivo efficacy. semanticscholar.org Additionally, in silico and in vitro studies of naturally occurring phenylethanoids have indicated their potential as antimalarial agents, with some compounds showing moderate activity against Plasmodium falciparum. mdpi.com

In the realm of gastrointestinal research, derivatives of 2-hydroxy-2-phenylethylamine have been synthesized and evaluated for their antiulcer properties. One such derivative, T-593, which is a ranitidine (B14927) analogue, has demonstrated potent inhibition of gastric acid secretion and has been shown to protect against the formation of gastric lesions in animal models. The antiulcer efficacy of this compound is attributed to a dual mechanism of action: reducing gastric acid and protecting the gastric mucous membrane.

Advanced Analytical and Separation Research for R 2 Methylamino 2 Phenylethanol

Enantiomeric Separation Methodologies

The separation of enantiomers is a fundamental challenge in chiral analysis. For (R)-2-(Methylamino)-2-phenylethanol, various sophisticated techniques have been developed to achieve effective separation and recognition of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral compounds. nih.gov The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common approach. eijppr.com These CSPs create a chiral environment where the two enantiomers of a racemic mixture form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. eijppr.combgb-analytik.com

The selection of an appropriate CSP is critical for achieving successful enantioseparation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and excellent chiral recognition abilities for a wide range of compounds. nih.gov Pirkle-type CSPs, which are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions, are another important class. eijppr.combgb-analytik.com These can be categorized as π-electron acceptor, π-electron donor, or a combination of both. eijppr.com

For the separation of compounds like this compound, which contains a phenyl group and sites for hydrogen bonding, both polysaccharide and Pirkle-type columns could be effective. The development of a specific HPLC method would involve screening various CSPs and optimizing the mobile phase composition (e.g., normal-phase or reversed-phase) to achieve baseline resolution. bgb-analytik.comchromatographyonline.com

Table 1: Overview of Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector Examples | Primary Interaction Mechanisms | Typical Applications |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions | Broad range of chiral compounds, including aromatic compounds, alcohols, and amines. nih.gov |

| Pirkle-type (Brush-type) | N-(3,5-Dinitrobenzoyl)phenylglycine, 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene (Whelk-O 1) | π-π interactions (π-acceptor/π-donor), hydrogen bonding, dipole-dipole interactions. eijppr.combgb-analytik.com | Aromatic compounds, amides, esters, alcohols. bgb-analytik.com |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Inclusion complexation, hydrogen bonding, ionic interactions | Amino acids and other polar compounds. |

| Chiral Crown Ethers | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation involving primary amines | Primary amines and amino acids. chromatographyonline.com |

This table provides a general overview of CSP types and is not exhaustive.

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have custom-made recognition sites that are complementary in shape, size, and functionality to a template molecule. researchgate.netusm.edu Often referred to as synthetic antibodies, MIPs offer a powerful tool for the stereoselective recognition of specific enantiomers like this compound. youtube.com

The process of creating a MIP involves polymerizing functional monomers and a cross-linker in the presence of the target molecule (the template). usm.edu After polymerization, the template is removed, leaving behind specific cavities that can selectively rebind the template molecule from a mixture. usm.edu For chiral recognition, the (R)-enantiomer would be used as the template to create a polymer that preferentially binds to it over the (S)-enantiomer.

The development of MIPs for this compound would involve:

Template Selection: Using this compound as the template molecule.

Monomer and Cross-linker Selection: Choosing functional monomers that can interact with the template's functional groups (e.g., hydroxyl and secondary amine) through hydrogen bonding or ionic interactions. A cross-linker is used to form the rigid polymer network.

Polymerization: Initiating the polymerization process, often using heat or UV radiation. youtube.com

Template Removal: Extracting the template molecule to expose the specific binding sites.

These stereoselective MIPs can be applied in various analytical formats, including as stationary phases in chromatography, as recognition elements in chemical sensors, or for solid-phase extraction to isolate the target enantiomer from complex samples. researchgate.netnih.gov

Analytical Method Development and Validation in Research and Development Settings

The development and validation of analytical methods are essential for ensuring the quality, reliability, and consistency of analytical data in a research and development (R&D) environment. chemrj.orgresearchgate.net For a compound like this compound, a validated HPLC method is necessary to quantify the compound, determine its purity, and assess its enantiomeric excess. The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). veranova.com

The development process involves selecting an appropriate column, mobile phase, and detector, and optimizing the conditions to achieve good separation and peak shape. academicjournals.org Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose. amazonaws.combiopharminternational.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or the other enantiomer. researchgate.netikev.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. chemrj.orgresearchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chemrj.org

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netikev.org This is often assessed using recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netikev.org This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst). ikev.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ikev.org

Table 2: Summary of Analytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria (for Assay) |

| Specificity | No interference from placebo, impurities, or other enantiomer at the analyte's retention time. | Resolution (Rs) > 1.5 between enantiomers and other components. gavinpublishers.com |

| Linearity | Linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. academicjournals.org |

| Accuracy | Closeness of measured value to the true value. | % Recovery typically within 98.0% - 102.0%. |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. ikev.org |

| LOD & LOQ | Lowest concentration detectable & quantifiable. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Insensitivity to small changes in method parameters. | System suitability parameters remain within defined limits. |

Acceptance criteria can vary depending on the specific application and regulatory requirements.

Stereochemical Analysis and Determination of Enantiomeric Excess in Synthetic Products

Following an asymmetric synthesis, it is imperative to determine the stereochemical outcome of the reaction and quantify the purity of the desired enantiomer. The enantiomeric excess (ee) is a measure of this purity and reflects the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org

Enantiomeric excess is calculated using the following formula: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 Where [R] and [S] are the concentrations or mole fractions of the R- and S-enantiomers, respectively. wikipedia.orgchemistrysteps.com

A completely pure enantiomer has an ee of 100%, while a racemic mixture (equal amounts of both enantiomers) has an ee of 0%. wikipedia.org

The primary method for determining the ee of synthetic this compound is chiral HPLC. chromatographyonline.com By using a validated chiral HPLC method, the two enantiomers can be separated, and their respective peak areas can be used to calculate the enantiomeric excess. The high resolution and sensitivity of HPLC allow for accurate determination of even very high ee values.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, though it is an indirect method. This typically involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, their signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR) will be distinct and can be integrated to determine their relative ratio, which directly corresponds to the enantiomeric ratio of the original sample. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to produce (R)-2-(Methylamino)-2-phenylethanol?

- Methodological Answer : The compound is synthesized via condensation reactions between aldehydes (e.g., benzaldehyde) and enantiopure (R)-2-amino-2-phenylethanol to form Schiff bases. These intermediates are coordinated with transition metals like rhodium to stabilize stereochemistry. For example, dinuclear [Rh(η⁴-cod)(µ-O₂CCH₃)]₂ reacts with Schiff bases to form mononuclear Rh(I) complexes, preserving the R-configuration . Analytical confirmation involves IR, UV-Vis, and ¹H/¹³C-NMR spectroscopy to verify structural integrity and enantiopurity.

Q. How is this compound biosynthesized in microbial systems?

- Methodological Answer : Metabolic engineering of E. coli or Saccharomyces cerevisiae introduces genes such as ipdC (phenylpyruvate decarboxylase) and adhC (alcohol dehydrogenase) to convert phenylalanine into the target compound. For instance, E. coli strains overproducing phenylalanine can be modified to express ipdC and endogenous aldehyde reductases (e.g., yqhD, yjgB), enabling the reduction of phenylacetaldehyde to 2-phenylethanol derivatives . Optimized fed-batch cultures with in situ product recovery (ISPR) techniques (e.g., oleic acid extraction) mitigate toxicity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- GC-MS : Identifies volatile derivatives and quantifies isotopic labeling patterns in biosynthetic studies .

- NMR Spectroscopy : Resolves stereochemical configuration and monitors reaction progress in synthetic routes .

- Polarimetry : Confirms enantiopurity by measuring optical rotation .

- Surface Tension/Viscosity Measurements : Assess physicochemical interactions in binary mixtures (e.g., with 2-propanol) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in asymmetric catalysis?

- Methodological Answer : The R-configuration enables enantioselective catalysis in Rh(I) complexes. For example, [Rh(η⁴-cod)(Schiff base)] complexes catalyze ketone reductions (e.g., acetophenone to 1-phenylethanol) with 85% conversion via diphenylsilane activation. Circular dichroism (CD) and polarimetry confirm retention of stereochemical integrity during catalysis .

Q. What strategies address product toxicity in microbial bioconversion of this compound?

- Methodological Answer : Two-phase fermentation systems (aqueous-organic) using oleic acid as an extractant reduce aqueous-phase toxicity. This method achieves a 12.6 g/L total product concentration (24 g/L in the organic phase) but requires optimization of oxygen transfer rates (kLa) to sustain yeast viability .

Q. How can metabolic engineering minimize by-product formation during microbial synthesis?

- Methodological Answer : Deletion of competing pathway genes (e.g., feaB for phenylacetaldehyde dehydrogenase, pheA for feedback-resistant enzymes) redirects flux toward the target compound. For example, E. coli ΔfeaB strains show reduced phenylacetic acid by-products and enhanced 2-phenylethanol yields .

Q. How do physicochemical properties of this compound affect its behavior in multicomponent mixtures?

- Methodological Answer : Excess molar volumes (ΔV) and viscosity deviations (Δη) in binary systems (e.g., with 2-propanol) are measured using vibrating-tube densimeters and Ubbelohde viscometers. These parameters inform solvent selection for extraction or reaction optimization .

Q. How can isotopic labeling resolve contradictions in proposed biosynthetic pathways?

- Methodological Answer : Feeding deuterated precursors (e.g., [²H₈]-L-phenylalanine) to Rosa flowers and analyzing labeling patterns via GC-MS reveals equilibrium between free 2-phenylethanol and its β-D-glucoside. This confirms multiple biosynthetic routes, including phenylpyruvate decarboxylation as the dominant pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.